molecular formula C16H11F3O3 B1324013 4-Acetoxy-3'-trifluoromethylbenzophenone CAS No. 890099-35-1

4-Acetoxy-3'-trifluoromethylbenzophenone

Cat. No. B1324013
M. Wt: 308.25 g/mol
InChI Key: SZRSSLBWWIOPKM-UHFFFAOYSA-N
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Description

4-Acetoxy-3'-trifluoromethylbenzophenone (4-ATFMBP) is a synthetic compound that has recently been gaining attention in the scientific community due to its unique properties. 4-ATFMBP is a derivative of benzophenone, an aromatic compound commonly used in organic chemistry as a protecting group and as an intermediate in the synthesis of other compounds. It has been found to have numerous applications in scientific research, and its unique properties make it an attractive option for a wide range of experiments.

Scientific Research Applications

Antitumor Activity

4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a quinol derivative related to 4-Acetoxy-3'-trifluoromethylbenzophenone, shows significant anti-tumor activity against human breast, colon, and renal cancer cell lines. Its hydrolysis in aqueous solution generates an oxenium ion intermediate that is selectively trapped by N3(-) in an aqueous environment. This study highlights the potential of such compounds in cancer treatment (Wang et al., 2009).

Photochemical Synthesis

The compound 2′-Acetoxy-2-hydroxy-5-methoxybenzophenone, related to 4-Acetoxy-3'-trifluoromethylbenzophenone, undergoes photo-Fries rearrangement, showing its potential in photochemical synthesis processes (Diaz-Mondejar & Miranda, 1982).

Electrochemical Properties

Research on Tetrakis(4-acetoxy- and 4-benzoyloxyphenyl)ethenes, chemically similar to 4-Acetoxy-3'-trifluoromethylbenzophenone, reveals insights into their electrochemical properties, which could have implications in fields like materials science and electrochemistry (Schreivogel et al., 2006).

Thermochromic Polymeric Films

4-Acetoxy-3'-trifluoromethylbenzophenone-related compounds are used in the development of reversible thermochromic polymeric thin films. These films change color in response to temperature changes and have applications in sensor technology (Troyano et al., 2018).

Polymerization Processes

The compound 4-Acetoxybenzoic Acid, closely related to 4-Acetoxy-3'-trifluoromethylbenzophenone, plays a crucial role in polymerization reactions. It's used in the synthesis of copolymers, which are important in the field of polymer chemistry (Han et al., 1996).

Assignment of Absolute Configuration

The 4-hydroxybenzoate chromophore, a structural component of 4-Acetoxy-3'-trifluoromethylbenzophenone, has been used for the assignment of absolute configuration in chiral carboxylic acids, crucial in pharmaceutical research (Di Bari et al., 2002).

Environmental Impact Studies

Studies on 2-hydroxybenzophenone derivatives, which share similarities with 4-Acetoxy-3'-trifluoromethylbenzophenone, have been conducted to understand their impact on the environment, particularly in water samples. This research is crucial for assessing the ecological impact of these compounds (Negreira et al., 2009).

Biodegradation Studies

Research into the biodegradation of phenolic compounds, which includes derivatives of 4-Acetoxy-3'-trifluoromethylbenzophenone, using microbial fuel cells, provides insights into environmental remediation and wastewater treatment technologies (Hedbávná et al., 2016).

Nonlinear Optical Properties

Hydrazones derived from compounds structurally similar to 4-Acetoxy-3'-trifluoromethylbenzophenone have been synthesized and studied for their nonlinear optical properties. This research contributes to the development of optical devices like optical limiters and switches (Naseema et al., 2010).

properties

IUPAC Name

[4-[3-(trifluoromethyl)benzoyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O3/c1-10(20)22-14-7-5-11(6-8-14)15(21)12-3-2-4-13(9-12)16(17,18)19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRSSLBWWIOPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641690
Record name 4-[3-(Trifluoromethyl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-3'-trifluoromethylbenzophenone

CAS RN

890099-35-1
Record name 4-[3-(Trifluoromethyl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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